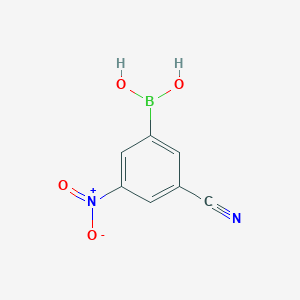

(3-Cyano-5-nitrophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-cyano-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BN2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEXUUUNGPZTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657399 | |

| Record name | (3-Cyano-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-33-3 | |

| Record name | (3-Cyano-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 5 Nitrophenyl Boronic Acid

Overview of Established Boronic Acid Synthesis Routes

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, with several robust methods being widely employed. These routes offer varying degrees of functional group tolerance, regioselectivity, and reaction efficiency.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

A classical and versatile approach to arylboronic acids involves the generation of a highly reactive arylmetal intermediate, typically an organolithium or Grignard reagent, from an aryl halide. This nucleophilic species then reacts with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. researchgate.netorganic-chemistry.org This method's success hinges on the clean formation of the organometallic reagent and its subsequent trapping, which can sometimes be compromised by the presence of sensitive functional groups. nih.gov

Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents

The advent of transition metal catalysis has revolutionized the synthesis of boronic acids. The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), stands out as a particularly mild and functional group-tolerant method. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the arylboronate ester. wikipedia.orgnrochemistry.commt.com This ester can then be hydrolyzed to the corresponding boronic acid. The choice of base is critical in this reaction to prevent competitive Suzuki coupling. organic-chemistry.org

A variety of palladium catalysts and ligands have been developed to optimize this transformation for a wide range of aryl halides, including chlorides, bromides, and triflates. wikipedia.orgnih.govorganic-chemistry.org

Direct Boronylation via Transition Metal-Catalyzed Aromatic C–H Functionalization

More recently, direct C–H borylation has emerged as a powerful and atom-economical strategy for synthesizing arylboronic acids. nih.govbohrium.com This approach avoids the pre-functionalization required in the form of an aryl halide. Iridium-catalyzed C–H borylation has been particularly successful, often exhibiting high regioselectivity governed by steric factors. nih.govsciengine.com This method allows for the direct conversion of an aromatic C–H bond to a C-B bond, providing a streamlined route to various boronic esters. rsc.orgnih.gov While highly promising, the control of regioselectivity in substrates with multiple C–H bonds can be challenging.

Adaptations for Substituted Phenylboronic Acids: Focus on (3-Cyano-5-nitrophenyl)boronic Acid Precursors

The synthesis of a specifically substituted phenylboronic acid like (3-Cyano-5-nitrophenyl)boronic acid requires careful consideration of the precursor's synthesis and the optimization of the boron installation step, given the presence of electron-withdrawing cyano and nitro groups.

Precursor Synthesis Strategies for 3-Bromo-5-nitrobenzonitrile (B1276932) and Related Halides

The most common precursor for (3-Cyano-5-nitrophenyl)boronic acid is an appropriately substituted aryl halide. The synthesis of 3-bromo-5-nitrobenzonitrile is a key step. One potential route involves the nitration of 3-bromobenzonitrile. Alternatively, the Sandmeyer reaction on 3-amino-5-nitrobenzonitrile (B77954) could be employed. Another approach involves the dehydration of 3-bromo-5-nitrobenzamide, which itself can be synthesized from the corresponding benzoic acid. The synthesis of related nitrobenzonitriles has been achieved through various methods, including the reaction of nitrobenzoic acids with reagents like phosphorus pentachloride and a sulfonamide. orgsyn.orggoogle.com

| Precursor | Synthetic Approach | Reference |

| 3-Bromo-5-nitrobenzonitrile | Nitration of 3-bromobenzonitrile | cdhfinechemical.com |

| 3-Bromo-5-nitrobenzonitrile | Sandmeyer reaction from 3-amino-5-nitrobenzonitrile | N/A |

| 3-Bromo-5-nitrobenzonitrile | Dehydration of 3-bromo-5-nitrobenzamide | N/A |

| p-Nitrobenzonitrile | From p-nitrobenzoic acid using PCl₅ and p-toluenesulfonamide | orgsyn.org |

| 2-Chloro-3-nitrobenzonitrile | From 2-chloro-3-nitrobenzoic acid | google.com |

Optimized Conditions for Boron Installation onto the (3-Cyano-5-nitrophenyl) Scaffold

Given the presence of both cyano and nitro groups, which are generally tolerated in palladium-catalyzed reactions, the Miyaura borylation reaction is a highly suitable method for the synthesis of (3-Cyano-5-nitrophenyl)boronic acid from 3-bromo-5-nitrobenzonitrile. alfa-chemistry.com Optimization of this reaction would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield and purity of the resulting boronate ester.

The use of a palladium catalyst such as PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand is common. wikipedia.org A mild base, such as potassium acetate (B1210297) (KOAc), is often employed to facilitate the transmetalation step while minimizing side reactions. organic-chemistry.org The reaction is typically carried out in an aprotic solvent like dioxane or THF at elevated temperatures.

| Parameter | Condition | Rationale | Reference |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂/ligand | Effective for a broad range of aryl halides. | wikipedia.org |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle, and widely used. | organic-chemistry.org |

| Base | Potassium Acetate (KOAc) | Mild base that promotes transmetalation without causing significant Suzuki coupling. | organic-chemistry.org |

| Solvent | Dioxane, THF | Aprotic solvents suitable for Miyaura borylation. | nrochemistry.com |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | nrochemistry.com |

Following the formation of the pinacol (B44631) boronate ester, hydrolysis under acidic or basic conditions yields the final (3-Cyano-5-nitrophenyl)boronic acid.

Green Chemistry Approaches in (3-Cyano-5-nitrophenyl)boronic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing (3-Cyano-5-nitrophenyl)boronic acid, a prominent and adaptable method is the Miyaura borylation of 3-bromo-5-nitrobenzonitrile. This reaction is favored for its tolerance of sensitive functional groups like nitro and cyano moieties. alfa-chemistry.comresearchgate.net

Green chemistry considerations for this synthesis focus on several key areas:

Solvent Selection: Traditional palladium-catalyzed cross-coupling reactions often employ solvents such as dioxane or DMF, which have significant environmental and health concerns. Green chemistry approaches advocate for the use of more benign alternatives. Research into Miyaura borylation reactions has demonstrated the utility of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile. Another green solvent option is the use of alcohols, such as isopropanol, or even water, which significantly reduces the environmental impact. google.com

Catalyst Systems: The efficiency of the Miyaura borylation is highly dependent on the palladium catalyst and the associated ligands. Modern catalyst systems are designed for high turnover numbers, allowing for lower catalyst loadings and reducing the amount of residual palladium in the final product. The use of highly active phosphine ligands, such as XPhos or SPhos, can facilitate the reaction with lower concentrations of the expensive and toxic heavy metal. researchgate.net

Base Selection: The choice of base is crucial to prevent side reactions. alfa-chemistry.com While strong inorganic bases are effective, they can lead to significant salt waste. The use of milder bases like potassium acetate (KOAc) or potassium carbonate (K2CO3) is common and generally considered more environmentally friendly than stronger, more corrosive bases. alfa-chemistry.comorganic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of (3-Cyano-5-nitrophenyl)boronic acid are not prevalent, the application of this technology to Miyaura borylation reactions is well-documented and presents a viable green approach.

A hypothetical green synthesis of (3-Cyano-5-nitrophenyl)boronic acid pinacol ester, a stable precursor to the boronic acid, is presented below, incorporating several green chemistry principles.

Table 1: Proposed Green Synthesis Parameters for (3-Cyano-5-nitrophenyl)boronic Acid Pinacol Ester

| Parameter | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Starting Material | 3-bromo-5-nitrobenzonitrile | 3-bromo-5-nitrobenzonitrile | Atom Economy |

| Reagent | Bis(pinacolato)diboron | Bis(pinacolato)diboron | Atom Economy |

| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(OAc)2 / SPhos (1 mol%) | Reduced Catalyst Loading, Higher Efficiency |

| Base | Na2CO3 (in aqueous solution) | K2CO3 (solid) | Reduced Water Waste, Easier Separation |

| Solvent | Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Use of Renewable and Safer Solvents |

| Temperature | 100 °C | 80 °C | Energy Efficiency |

| Reaction Time | 12-24 hours | 4-8 hours | Energy Efficiency, Increased Throughput |

Scalability and Efficiency Considerations in the Synthesis of (3-Cyano-5-nitrophenyl)boronic Acid

Reaction Yield and Purity: Achieving a high yield of the desired product with minimal impurities is crucial for the economic viability of the process. The Miyaura borylation is known for its generally good yields. researchgate.net Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential to maximize yield and purity on a larger scale.

Process Safety: On a large scale, the exothermic nature of the reaction and the handling of potentially hazardous materials become more critical. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer significant safety advantages over traditional batch processing by minimizing the volume of hazardous material at any given time and providing better control over reaction temperature.

Cost-Effectiveness: The cost of starting materials, reagents, catalyst, and solvents is a major driver in large-scale synthesis. The use of expensive palladium catalysts can be a significant cost factor. Developing recyclable catalyst systems or highly efficient catalysts that can be used at very low loadings is an area of active research to improve the cost-effectiveness of Miyaura borylation reactions.

Work-up and Purification: The isolation and purification of the final product can be a bottleneck in a scalable process. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and generate less waste than chromatographic methods. The choice of a suitable crystallization solvent is critical for obtaining a high-purity product with good recovery. The direct synthesis of the boronic acid or its pinacol ester can influence the choice of purification strategy. organic-chemistry.orgorgsyn.org

Table 2: Efficiency and Scalability Data for a Hypothetical Miyaura Borylation to Synthesize (3-Cyano-5-nitrophenyl)boronic Acid Pinacol Ester

| Scale | Starting Material (3-bromo-5-nitrobenzonitrile) | Catalyst Loading (Pd) | Solvent Volume | Reaction Time | Yield | Purity (by HPLC) |

| Lab Scale | 1 g | 1 mol% | 20 mL | 6 hours | 85% | >98% |

| Pilot Plant Scale | 1 kg | 0.5 mol% | 15 L | 8 hours | 80% | >97% |

| Production Scale | 100 kg | 0.1 mol% | 1200 L | 12 hours | 75% | >97% |

Reactivity and Mechanistic Investigations of 3 Cyano 5 Nitrophenyl Boronic Acid

Lewis Acidity and Electronic Effects of Cyano and Nitro Substituents on the Boron Center

The presence of the strongly electron-withdrawing cyano (-CN) and nitro (-NO2) groups on the phenyl ring profoundly impacts the electronic environment of the boron center in (3-Cyano-5-nitrophenyl)boronic acid. These substituents pull electron density away from the aromatic ring through resonance and inductive effects, which in turn makes the boron atom more electron-deficient and enhances its Lewis acidic character. Boronic acids, in general, are Lewis acids that can exist in equilibrium with their corresponding boronate forms in aqueous solutions. nih.govresearchgate.net The increased electrophilicity of the boron atom in this particular compound influences its interaction with Lewis bases and its participation in various chemical reactions. nih.gov

Influence on Boron pKa and Boronate Anion Formation

The formation of the boronate anion is a critical step in many reactions involving boronic acids, including their interaction with biological molecules and their role in certain catalytic cycles. The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent. researchgate.net

Reversible Covalent Bonding with Hydroxyl Groups and Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing hydroxyl groups, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. nih.govbath.ac.uk This interaction is dynamic and the stability of the resulting boronate ester is influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the structure of the diol. researchgate.net

The enhanced Lewis acidity of (3-Cyano-5-nitrophenyl)boronic acid is anticipated to facilitate the formation of stable boronate esters even at neutral or slightly acidic pH. The reaction involves the condensation of the boronic acid with the diol, a process that is typically reversible. nsf.gov This property is the foundation for the use of boronic acids in chemical sensors, drug delivery systems, and self-healing materials. researchgate.netnsf.gov The ability to form and break these covalent bonds under specific conditions allows for the controlled assembly and disassembly of molecular structures. nih.govbath.ac.uk

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

(3-Cyano-5-nitrophenyl)boronic acid is a valuable coupling partner in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki–Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org (3-Cyano-5-nitrophenyl)boronic acid can serve as the organoboron component in these reactions, allowing for the introduction of the 3-cyano-5-nitrophenyl moiety onto a wide range of molecular scaffolds.

The general mechanism involves three key steps: oxidative addition of the electrophile to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org The presence of electron-withdrawing groups on the boronic acid can influence the rate and efficiency of the transmetalation step. These reactions are compatible with a broad array of functional groups, making them highly versatile in organic synthesis. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aryl Halides | Pd(OAc)2 / Ligand | Biaryl compounds | nih.gov |

| Heteroaryl Halides | Pd Precatalysts | Aryl-substituted heterocycles | nih.gov |

Chan-Lam Coupling and Related Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (N-H) or alcohol/phenol (B47542) (O-H) containing compound. organic-chemistry.orgnih.gov This reaction provides a valuable alternative to other methods like the Buchwald-Hartwig amination. (3-Cyano-5-nitrophenyl)boronic acid can be employed in these reactions to synthesize N-aryl and O-aryl compounds.

The reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air. organic-chemistry.org The mechanism is still a subject of ongoing research but is thought to involve a copper(II) or copper(III) intermediate. organic-chemistry.org Electron-withdrawing groups on the aryl boronic acid, such as the cyano and nitro groups in the title compound, are generally well-tolerated in Chan-Lam couplings. nih.gov

Other Metal-Catalyzed Transformations (e.g., Rhodium-catalyzed Additions, Copper-promoted C-O/C-N Coupling)

Beyond the well-known Suzuki and Chan-Lam reactions, (3-Cyano-5-nitrophenyl)boronic acid can participate in other metal-catalyzed transformations.

Rhodium-catalyzed Additions: Rhodium catalysts can mediate the addition of arylboronic acids to various unsaturated electrophiles, such as aldehydes, ketones, and nitroalkenes. rug.nlrsc.org These reactions can be performed enantioselectively, providing access to chiral alcohols and other valuable building blocks. rsc.org The use of (3-Cyano-5-nitrophenyl)boronic acid in such reactions would lead to the formation of products bearing the electron-deficient aromatic ring.

Copper-promoted C-O/C-N Coupling: Copper catalysts can also promote the coupling of boronic acids with various oxygen and nitrogen nucleophiles. nih.gov These reactions are mechanistically related to the Chan-Lam coupling and offer a broad scope for the synthesis of ethers and amines. organic-chemistry.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| (3-Cyano-5-nitrophenyl)boronic acid | |

| 3-Methoxycarbonyl-5-nitrophenyl boronic acid | |

| Phenylboronic acid |

Electrophilic and Nucleophilic Activation Modes in Organic Transformations

Arylboronic acids can function as catalysts through different activation modes, largely dictated by the electronic nature of the boronic acid and the substrate. Due to its highly electron-deficient aromatic ring, (3-cyano-5-nitrophenyl)boronic acid is a potent Lewis acid, predisposing it to act as an exceptional catalyst for electrophilic activation.

Activation of Carboxylic Acids

Arylboronic acids, particularly those bearing electron-withdrawing groups like (3-cyano-5-nitrophenyl)boronic acid, are effective catalysts for the direct amidation and esterification of carboxylic acids. orgsyn.org This process circumvents the need for stoichiometric activating agents. nih.gov

The mechanism involves the activation of the carboxylic acid through the formation of a reactive acyloxyboronic acid intermediate (a mixed anhydride). researchgate.net This formation is typically a reversible condensation reaction that generates a molecule of water. The removal of water is crucial for driving the equilibrium toward the intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol to form the corresponding amide or ester. researchgate.netrsc.org Theoretical studies indicate that the cleavage of the C–O bond in the subsequent tetracoordinate acyl boronate intermediate is the rate-determining step in amidation reactions. rsc.org

Table 1: General Scheme for Boronic Acid-Catalyzed Amidation

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Intermediate |

| Carboxylic Acid (R-COOH) | Amine (R'-NH₂) | (3-Cyano-5-nitrophenyl)boronic acid | Amide (R-CONHR') | Acyloxyboronic acid |

This table illustrates the general transformation. The high Lewis acidity of (3-cyano-5-nitrophenyl)boronic acid enhances the rate of formation of the acyloxyboron species and its reactivity with amines. orgsyn.org

Activation of Alcohols

The pronounced Lewis acidity of (3-cyano-5-nitrophenyl)boronic acid makes it an effective catalyst for the electrophilic activation of alcohols. Highly electron-deficient arylboronic acids can activate alcohols toward nucleophilic substitution, often proceeding through an SN1-type mechanism. In this pathway, the boronic acid coordinates to the alcohol's hydroxyl group, enhancing its leaving group ability and facilitating the formation of a carbocation intermediate, which can then be trapped by a nucleophile.

This activation mode is particularly relevant for transformations such as the reductive deoxygenation of π-activated alcohols (e.g., benzylic alcohols) and Friedel-Crafts-type reactions. The efficiency of electrophilic activation by boronic acids often correlates with their acidity (pKa), with more acidic catalysts generating a more stable hydroxyboronate anion upon C–O bond activation.

Nucleophilic Activation of Diols and Saccharides

In contrast to the electrophilic activation of simple alcohols, boronic acids react with polyols, such as diols and saccharides, through a nucleophilic activation mode. This process involves the reversible covalent interaction between the boronic acid and the cis-1,2- or 1,3-diol moieties of the substrate to form five- or six-membered cyclic boronate esters. wikipedia.org

The electron-withdrawing cyano and nitro groups on (3-cyano-5-nitrophenyl)boronic acid lower the pKa of the boronic acid, allowing it to form stable boronate complexes at or near neutral pH. The formation of this anionic, tetrahedral boronate adduct enhances the nucleophilicity of the remaining oxygen atoms on the diol or saccharide. This principle is widely exploited in the development of sensors for saccharide recognition. Studies on the closely related 3-methoxycarbonyl-5-nitrophenyl boronic acid have shown its high affinity for diols and fructose (B13574) at neutral pH, suggesting a similar potent activity for (3-cyano-5-nitrophenyl)boronic acid.

Table 2: Interaction of (3-Cyano-5-nitrophenyl)boronic acid with Diols

| Boronic Acid | Substrate | Interaction Type | Resulting Species | Application |

| (3-Cyano-5-nitrophenyl)boronic acid | cis-Diol / Saccharide | Reversible Covalent Bonding | Cyclic Boronate Ester | Molecular Recognition, Sensing |

Oxidative Transformations of the Boron-Carbon Bond

The carbon-boron (C-B) bond in arylboronic acids is susceptible to oxidative cleavage, a reaction of significant synthetic utility. The most common transformation is the ipso-hydroxylation of the arylboronic acid to yield the corresponding phenol. researchgate.netarkat-usa.org This oxidation can be achieved with various oxidizing agents, with aqueous hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. researchgate.netrsc.org

The reaction can often proceed rapidly at room temperature, sometimes without the need for a catalyst. arkat-usa.org The proposed mechanism involves the reaction of the boronic acid with the oxidant (e.g., H₂O₂) to form a peroxyboronate intermediate. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, which, after hydrolysis, yields the phenol and boric acid. rsc.org Synthetically useful functional groups, such as nitro and cyano groups, typically remain intact under these mild oxidative conditions. researchgate.net This transformation provides a regioselective method to introduce a hydroxyl group onto an aromatic ring.

Reaction with Strong Lewis Bases (e.g., Fluoride (B91410), Cyanide Ions)

The Lewis acidic nature of the boron atom in (3-cyano-5-nitrophenyl)boronic acid makes it a target for strong Lewis bases like fluoride (F⁻) and cyanide (CN⁻) ions. The electron-deficient boron atom readily accepts a pair of electrons from these anions to form a more stable, tetracoordinate boronate species.

This interaction is the basis for the use of arylboronic acids in anion sensing. The binding of fluoride or cyanide can be detected through various analytical methods. For instance, the interaction can induce a change in the electronic properties of the molecule, leading to a colorimetric or fluorescent response. The strong electron-withdrawing substituents on (3-cyano-5-nitrophenyl)boronic acid are expected to enhance its binding affinity for these anions, making it a potentially highly sensitive sensor. While fluoride binding typically results in the formation of a stable trifluoroborate adduct, cyanide can also engage in nucleophilic addition reactions with certain sensor scaffolds.

Catalytic Applications of 3 Cyano 5 Nitrophenyl Boronic Acid

Organoboron Acid Catalysis: Principles and Mechanisms

Organoboron acids, particularly arylboronic acids, have emerged as a versatile class of catalysts in modern organic synthesis. nih.govnih.gov Their catalytic activity stems from the intrinsic Lewis acidic nature of the boron atom. Possessing a vacant p-orbital, the trivalent boron center is electron-deficient and readily accepts electron pairs from Lewis bases. bohrium.com This fundamental property allows organoboron acids to act as effective, organic-soluble Lewis acid catalysts that are generally stable and have low toxicity. nih.govnih.gov

The primary mechanism of organoboron acid catalysis involves the activation of substrates containing hydroxyl or carbonyl functionalities. nih.govacs.org The catalytic cycle typically begins with a reversible condensation reaction between the boronic acid and a substrate molecule, such as a carboxylic acid or an alcohol, to form a boronate ester intermediate. nih.govwikipedia.org This step is crucial as it activates the substrate. For instance, in the activation of a carboxylic acid, the formation of an acyloxyboronic acid intermediate renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. nih.govrsc.org Similarly, coordination to an alcohol's hydroxyl group transforms it into a better leaving group, facilitating dehydration or substitution reactions. ualberta.ca

The efficiency of the catalyst is directly related to its Lewis acidity; a more electron-deficient boron center leads to stronger activation of the substrate and a faster reaction rate. bohrium.com This principle is the foundation for designing highly active boronic acid catalysts.

Specific Catalytic Roles Enhanced by Electron-Withdrawing Substituents

The catalytic efficacy of an arylboronic acid is profoundly influenced by the substituents on its aromatic ring. Electron-withdrawing groups (EWGs) play a critical role by decreasing the electron density on the boron atom, thereby increasing its Lewis acidity. ualberta.ca In (3-Cyano-5-nitrophenyl)boronic acid, the synergistic effect of the meta-positioned cyano and nitro groups, both powerful EWGs, results in a highly electrophilic boron center. This enhanced Lewis acidity makes it an exceptionally potent catalyst for a variety of chemical transformations compared to unsubstituted or electron-rich arylboronic acids.

Dehydration Reactions

Organoboron acids are effective catalysts for dehydration reactions, such as the conversion of alcohols into ethers and the formation of anhydrides from dicarboxylic acids. nih.govnih.gov The catalytic process is initiated by the formation of a boronate ester with the alcohol substrate. This transformation makes the hydroxyl group a superior leaving group, facilitating its elimination as water.

The enhanced Lewis acidity of (3-Cyano-5-nitrophenyl)boronic acid is expected to significantly accelerate this process. By more effectively coordinating with the hydroxyl group, it promotes the formation of carbocationic intermediates under milder conditions, which can then be trapped by nucleophiles. This principle has been demonstrated with other electron-deficient catalysts like 2-carboxyphenylboronic acid, which, in combination with oxalic acid, efficiently catalyzes the racemization of alcohols through a dehydration-rehydration mechanism involving a carbocation intermediate. nih.gov

Carbonyl Condensation Reactions

Carbonyl condensation reactions, such as aldol-type and Mannich reactions, are fundamental C-C bond-forming processes. nih.gov Boronic acids catalyze these reactions by activating the carbonyl component. nih.govacs.org The Lewis acidic boron atom coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an enol, enolate, or other nucleophile. rsc.org

A catalyst like (3-Cyano-5-nitrophenyl)boronic acid, with its high Lewis acidity, would be particularly effective in this role. It can accelerate condensations that are otherwise sluggish, including those involving less reactive carbonyl compounds. Boric acid itself has been shown to catalyze aldol-type condensations and three-component Mannich reactions, underscoring the general utility of boron-based acids in promoting these transformations. nih.gov The presence of strong EWGs on the phenyl ring would amplify this catalytic power.

Acylation and Alkylation Reactions

Arylboronic acids with electron-deficient rings have proven to be excellent catalysts for dehydrative acylation and alkylation reactions, which form C-O and C-C bonds, respectively, with water as the sole byproduct. nih.govnih.gov A prominent application is the Friedel-Crafts alkylation of arenes using benzylic or allylic alcohols as electrophiles. nih.govacs.org

The mechanism involves the boronic acid catalyst activating the alcohol by facilitating its dehydration to form a stabilized carbocation. nih.govacs.org This highly reactive electrophile is then attacked by a nucleophile, such as an electron-rich arene or a 1,3-dicarbonyl compound. nih.gov Research has shown that highly electron-deficient catalysts like pentafluorophenylboronic acid are particularly effective, often requiring a co-catalyst like oxalic acid to generate a highly active Brønsted acid in situ. acs.orgresearchgate.net Given its electronic properties, (3-Cyano-5-nitrophenyl)boronic acid is a prime candidate for performing these alkylations under mild conditions.

| 1,3-Diketone Nucleophile | Product | Yield |

|---|---|---|

| Dibenzoylmethane | 1,1,3,3-tetraphenylpropan-2-one | 76% |

| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | 1,3-bis(4-methoxyphenyl)-1,3-diphenylpropan-2-one | 98% |

| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | 1,3-bis(4-chlorophenyl)-1,3-diphenylpropan-2-one | 85% |

| 1,3-Cyclohexanedione | 2-(diphenylmethyl)-1,3-cyclohexanedione | O-alkylation product |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. wikipedia.org The rate of this reaction can be significantly accelerated by Lewis acid catalysts. wikipedia.orgmasterorganicchemistry.com The catalyst functions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.com

Arylboronic acids bearing strong electron-withdrawing groups, such as (3-Cyano-5-nitrophenyl)boronic acid, are well-suited for this purpose. Their potent Lewis acidity allows for effective activation of dienophiles, particularly those containing a carbonyl group. While chiral Lewis acids are more common for asymmetric catalysis, electron-deficient boronic acids like 2-nitrophenylboronic acid and 4-nitrophenylboronic acid have been utilized as catalysts for cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com This demonstrates the capacity of nitro-substituted arylboronic acids to facilitate such transformations.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

Arylboronic acids are indispensable building blocks in modern organic chemistry, primarily due to their role in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction. harvard.edulibretexts.org This reaction facilitates the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms, and is a cornerstone for the synthesis of biaryl and polyaryl structures. harvard.edursc.org (3-Cyano-5-nitrophenyl)boronic acid is particularly well-suited for these transformations. It is a bench-stable solid that, despite its electron-deficient nature, readily participates in palladium-catalyzed coupling reactions with a variety of aryl, heteroaryl, or vinyl halides and triflates. harvard.edulibretexts.org

The reaction provides a direct route to substituted biaryl compounds where one ring carries the precisely positioned cyano and nitro groups. acs.org These functional groups can then serve as handles for further synthetic elaborations, making the initial Suzuki product a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science targets. researchgate.net The stability of the boronic acid moiety to a wide range of reaction conditions, coupled with the predictable reactivity of the C-B bond, allows for its incorporation into intricate molecular designs without the need for extensive protecting group strategies. organic-chemistry.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Notes |

| (3-Cyano-5-nitrophenyl)boronic acid | Aryl Halide (e.g., 4-Bromotoluene) | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | 4'-Methyl-3-cyano-5-nitro-1,1'-biphenyl | A standard method for creating a biaryl structure. The electron-withdrawing groups on the boronic acid can influence reaction kinetics. libretexts.orgacs.org |

Functional Group Transformations Enabled by (3-Cyano-5-nitrophenyl)boronic acid

A key advantage of using (3-Cyano-5-nitrophenyl)boronic acid as a building block is the synthetic versatility of the cyano and nitro substituents that are carried into the product molecule. nih.govorganic-chemistry.org Once the initial carbon-carbon bond-forming reaction is complete, these groups can be selectively transformed into a variety of other functionalities.

The aromatic nitro group is a well-established precursor to an aniline (B41778) group. researchgate.net A multitude of reagents can achieve this reduction chemoselectively, leaving other functional groups, including esters, ketones, and even halogens, intact. organic-chemistry.orgjsynthchem.com Reagents such as hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst, sodium borohydride (B1222165) in the presence of specific catalysts, or simple catalytic hydrogenation are effective. jsynthchem.com This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and ligands for catalysis, providing a primary amine for subsequent reactions like amidation or diazotization.

The cyano group is also a highly versatile functional handle. nih.govresearchgate.net It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to form a primary amide. nih.gov This allows for the introduction of key pharmacophoric groups or points for polymer attachment. Transition-metal-catalyzed reactions can also transform the nitrile group into ketones or amides. nih.gov The ability to perform these transformations on a complex scaffold highlights the utility of the original building block.

Table 2: Post-Coupling Functional Group Transformations

| Starting Material | Transformation | Reagents/Conditions | Product Functional Group | Significance |

| Biaryl with -NO₂ group | Nitro Reduction | H₂, Pd/C, Ethanol | Amine (-NH₂) | Creates a nucleophilic site for further derivatization, common in medicinal chemistry. organic-chemistry.orgresearchgate.net |

| Biaryl with -CN group | Nitrile Hydrolysis | H₂SO₄ (aq), Heat | Carboxylic Acid (-COOH) | Introduces an acidic functional group, enabling amide bond formation or salt formation. nih.gov |

| Biaryl with -CN group | Partial Hydrolysis | H₂O₂, NaOH | Amide (-CONH₂) | Provides a neutral, hydrogen-bond donating and accepting group. researchgate.net |

Stereoselective Synthesis Utilizing Boronic Acid Chemistry

Arylboronic acids are pivotal reagents in modern stereoselective synthesis, enabling the construction of chiral molecules with high levels of enantiomeric excess. masterorganicchemistry.com These methods are critical for the production of single-enantiomer pharmaceuticals, where stereochemistry dictates biological activity. While specific studies detailing the use of (3-Cyano-5-nitrophenyl)boronic acid in stereoselective reactions are not prevalent, its participation in established asymmetric methodologies can be inferred from its structural class.

One major application is the transition metal-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. beilstein-journals.org For instance, palladium-catalyzed asymmetric additions to α,β-unsaturated lactams can generate all-carbon quaternary stereocenters in nitrogen-containing heterocycles with high yield and enantioselectivity. acs.org Similarly, rhodium-catalyzed asymmetric additions are well-documented. nih.govresearchgate.net In these reactions, a chiral ligand bound to the metal center controls the facial selectivity of the addition of the aryl group from the boronic acid to the substrate. beilstein-journals.orgacs.org

The electronic nature of the arylboronic acid is a crucial parameter. The strong electron-withdrawing properties of the nitro and cyano groups in (3-Cyano-5-nitrophenyl)boronic acid would significantly influence its transmetalation rate and the reactivity of the subsequent organometallic intermediate, thereby affecting both the efficiency and the stereochemical outcome of the reaction.

Table 3: General Scheme for Asymmetric Conjugate Addition

| Substrate | Reagent | Catalyst System | Product Type | Stereochemical Outcome |

| α,β-Unsaturated Lactam | Arylboronic Acid | Pd(OAc)₂ / Chiral Ligand (e.g., PyOx) | β,β-Disubstituted Lactam | Formation of a new stereocenter, often with high enantioselectivity (>90% ee). acs.org |

| Nitroallyl Acetate (B1210297) | Arylboronic Acid | [RhOH(COD)]₂ / Chiral Ligand (e.g., BINAP) | Chiral Nitroalkane | Creates a chiral product with high enantioselectivity. nih.gov |

Multicomponent Reactions Involving (3-Cyano-5-nitrophenyl)boronic acid

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Boronic acids are key substrates in one of the most prominent MCRs: the Petasis reaction, also known as the borono-Mannich reaction. organic-chemistry.orgorganic-chemistry.org This reaction typically involves an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines and their derivatives, such as α-amino acids. organic-chemistry.orgnih.gov

The utility of the Petasis reaction is broad, but the nature of the boronic acid is critical. organic-chemistry.org Research has shown that electron-deficient arylboronic acids can exhibit lower reactivity in Petasis reactions compared to their electron-rich or -neutral counterparts. nih.govnih.gov For example, 3-nitrophenylboronic acid has been identified as a challenging substrate in certain Petasis systems, sometimes failing to react or giving low yields under standard conditions. nih.gov Given that (3-Cyano-5-nitrophenyl)boronic acid is even more electron-deficient due to the combined withdrawing effects of the nitro and cyano groups, its use in Petasis-type MCRs would likely require carefully optimized or forcing conditions, such as microwave irradiation or the use of highly activating solvents. organic-chemistry.orgnih.gov Despite this potential challenge, its successful implementation would provide a direct route to highly functionalized aryl glycine (B1666218) derivatives bearing nitro and cyano groups for further synthetic diversification.

Table 4: General Petasis Multicomponent Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Product | Notes on Reactivity |

| Secondary Amine (e.g., Piperidine) | Aldehyde (e.g., Glyoxylic acid) | (3-Cyano-5-nitrophenyl)boronic acid | α-Amino Acid Derivative | The reaction combines all three components in one pot. Electron-deficient boronic acids may require elevated temperatures or specific catalysts for efficient conversion. organic-chemistry.orgnih.gov |

Supramolecular Chemistry and Self Assembly of 3 Cyano 5 Nitrophenyl Boronic Acid Systems

Principles of Boronic Acid-Based Supramolecular Assemblies

The foundation of boronic acid-based supramolecular chemistry lies in the reversible formation of boronate esters from the condensation reaction between a boronic acid and a diol. msu.edu This dynamic covalent interaction is a powerful tool for creating self-assembling systems because the bonds can be formed and broken under specific conditions, allowing for error correction and thermodynamic control over the final structure. rsc.org

Several key principles govern these assemblies:

Reversibility: The boronic acid-diol interaction is reversible, which is a fundamental aspect of its use in dynamic covalent chemistry. msu.edu This reversibility allows for the assembly and disassembly of structures in response to external stimuli.

Covalent and Directional Nature: Unlike many non-covalent interactions, the boronate ester bond is a true covalent bond, providing greater stability and directionality to the resulting assemblies. msu.edu

pH Dependence: The equilibrium between the boronic acid and the boronate ester is highly dependent on pH. In aqueous solutions, boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. acs.org The formation of stable boronate esters is generally favored at pH values above the pKa of the boronic acid. researchgate.net

Diol Affinity: Boronic acids exhibit varying affinities for different diols. This selectivity can be tuned by modifying the electronic properties of the aryl ring of the boronic acid. mdpi.com Electron-withdrawing substituents, such as the cyano and nitro groups in (3-Cyano-5-nitrophenyl)boronic acid, are expected to lower the pKa of the boronic acid, potentially influencing its binding behavior.

Multivalency: The use of molecules containing multiple boronic acid or diol functionalities leads to the formation of extended networks and complex architectures through multivalent interactions.

Formation of Dynamic Covalent Networks and Polymers

The ability of boronic acids to form reversible covalent bonds is extensively utilized in the creation of dynamic covalent networks (DCNs) and polymers. These materials can adapt their structure and properties in response to environmental changes.

pH-Responsive Systems and Hydrogels

The pH-sensitive nature of the boronic acid-diol interaction is a key driver for the development of pH-responsive materials. mdpi.com Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are a prominent example.

Boronic acid-containing polymers can form hydrogels through cross-linking with polyols. utwente.nl The stability and mechanical properties of these hydrogels are directly influenced by the pH of the surrounding medium. researchgate.net At a pH above the pKa of the boronic acid, the formation of stable, anionic boronate esters is favored, leading to a more cross-linked and robust gel. acs.org Conversely, at a lower pH, the equilibrium shifts towards the less stable neutral boronate esters, causing the hydrogel to swell or even dissolve. researchgate.net This pH-responsive behavior is critical for applications such as controlled drug release, where a change in pH can trigger the release of an encapsulated therapeutic agent. nih.gov

For instance, hydrogels composed of boronic-acid-functionalized alginate and polyvinyl alcohol (PVA) have demonstrated pH-responsive drug release. researchgate.net Under acidic conditions, the instability of the boronate ester bonds leads to a more rapid release of the encapsulated drug. researchgate.net

Stimuli-Responsive Materials

Beyond pH, boronic acid-based materials can be designed to respond to a variety of other stimuli, making them highly versatile "smart" materials. mdpi.comnih.gov

Glucose Responsiveness: A significant area of research focuses on glucose-responsive materials for applications in diabetes management. researchgate.net Glucose, a polyol, can competitively bind to boronic acids, displacing the diol cross-linker in a hydrogel network. researchgate.net This leads to a change in the hydrogel's properties, such as swelling or degradation, which can be used to trigger the release of insulin.

Reactive Oxygen Species (ROS) Responsiveness: Some boronic acids can react with ROS, which are often overproduced in diseased tissues. This reactivity can be harnessed to create drug delivery systems that release their payload specifically at sites of inflammation or cancer. acs.org

Temperature and Light Responsiveness: The formation and dissociation of boronate esters can also be influenced by temperature. utwente.nl Furthermore, by incorporating photo-responsive moieties into the polymer backbone, light can be used as a trigger to control the assembly and disassembly of boronic acid-based networks. nih.gov

Self-Assembly of Boronic Acid-Appended Amphiphiles and Nanostructures

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble in aqueous solution to form a variety of nanostructures, such as micelles, vesicles, and nanofibers. By incorporating boronic acid groups into amphiphilic architectures, researchers have created a new class of self-assembling systems with tunable properties. acs.org

Boronic acid-containing block copolymers are a prime example. rsc.org These polymers can self-assemble into well-defined micelles and other aggregates in aqueous media. acs.org The stability and morphology of these nanostructures can be controlled by factors such as pH and the presence of diols. For instance, the addition of glucose can trigger the dissociation of these aggregates. acs.org

The self-assembly of boronic acid-appended amphiphiles has also been shown to be influenced by interactions with saccharides. researchgate.net In some cases, the complexation of saccharides with amphiphilic boronic acids can induce the formation of fibrous structures and even gelation. researchgate.net Anionic boron cluster compounds, which are intrinsically amphiphilic, also exhibit self-assembly into micelles in water. nih.gov

Metal-Organic Frameworks (MOFs) and Polymeric Networks Incorporating Boronic Acid Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of boronic acid functionalities into the organic linkers of MOFs has opened up new avenues for creating functional materials with enhanced properties. acs.org

Boronic acid-decorated MOFs have shown significant promise in various applications:

Targeted Drug Delivery: The ability of boronic acids to bind to sialic acid, which is often overexpressed on the surface of cancer cells, can be used to create MOFs that specifically target tumor cells. nih.gov

Sensing and Separation: The reversible binding of diols to boronic acid-functionalized MOFs can be exploited for the selective sensing and separation of biomolecules such as nucleosides. nih.gov

Catalysis: The unique electronic environment provided by the MOF structure can enhance the catalytic activity of the incorporated boronic acid units.

Similarly, purely organic polymeric networks can be constructed using boronic acids as key building blocks. jst.go.jp These networks can be designed to have well-defined porous structures and dynamic properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.org The dynamic covalent nature of the boronate ester linkages allows for the synthesis of self-healing and recyclable polymeric materials.

Sensing and Recognition Applications of 3 Cyano 5 Nitrophenyl Boronic Acid

Mechanisms of Boronic Acid-Based Sensing

The fundamental principle behind the sensing action of boronic acids, including (3-cyano-5-nitrophenyl)boronic acid, lies in the reversible, covalent interaction between the boronic acid and compounds containing diol groups. nih.govresearchgate.net This interaction involves the formation of a stable cyclic ester, which can trigger a detectable signal. nih.govresearchgate.net The strength of this binding is influenced by the pH of the surrounding medium and the electronic nature of the substituents on the phenyl ring. nih.govresearchgate.net

Recognition of cis-Diols (e.g., Saccharides, Glycoproteins)

(3-Cyano-5-nitrophenyl)boronic acid demonstrates a strong affinity for molecules containing cis-diol functionalities, such as saccharides and glycoproteins. nih.govresearchgate.net The electron-withdrawing nature of the cyano and nitro groups increases the acidity of the boronic acid, enabling it to bind effectively with diols at or near neutral pH, which is a significant advantage for biological applications. nih.govresearchgate.netnih.gov

This selective recognition of cis-diols allows for the development of sensors capable of detecting specific sugars and glycoproteins. nih.govresearchgate.netmdpi.com The binding event, which results in the formation of a boronate ester, can be translated into various types of signals, including changes in fluorescence or color. researchgate.netelectrochemsci.org

| Target Analyte | Interaction Mechanism | Significance in Sensing |

| Saccharides | Forms reversible covalent bonds with cis-diol groups to create cyclic boronate esters. | Enables the selective detection of important monosaccharides like glucose and fructose (B13574). nih.govresearchgate.net |

| Glycoproteins | Binds to the cis-diol-containing carbohydrate portions of the protein. | Allows for the sensing of glycoproteins, which are crucial biomarkers for various diseases. nih.govmdpi.com |

Interactions with Lewis Bases (e.g., Fluoride (B91410), Cyanide)

In addition to its interaction with diols, the boron atom in (3-cyano-5-nitrophenyl)boronic acid can act as a Lewis acid, enabling it to bind with Lewis bases such as fluoride and cyanide ions. researchgate.netnih.govrsc.org This interaction leads to a change in the coordination and electronic properties of the boron atom, a phenomenon that can be exploited for sensing these anions. researchgate.netnih.govrsc.org The binding of fluoride, for example, can be detected by monitoring changes in the fluorescence of a reporter molecule integrated with the boronic acid. rsc.orgrsc.orgsemanticscholar.org

Integration into Biosensors and Chemosensors

The adaptable binding characteristics of (3-cyano-5-nitrophenyl)boronic acid have led to its incorporation into a variety of biosensors and chemosensors. nih.govresearchgate.net These sensory devices are engineered to produce a quantifiable signal upon interaction with a target analyte.

Optical Sensing Platforms (e.g., Fluorescent, Colorimetric)

Optical sensors are a prominent application for (3-cyano-5-nitrophenyl)boronic acid due to their high sensitivity and the straightforward nature of signal detection. rsc.org

Fluorescent Sensors: In these sensors, the boronic acid is typically linked to a fluorescent molecule. rsc.orgsemanticscholar.org The binding of a diol-containing analyte alters the fluorescence properties of the system, often through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The strong electron-withdrawing groups on (3-cyano-5-nitrophenyl)boronic acid can enhance the change in fluorescence, leading to more sensitive detection. nih.gov

Colorimetric Sensors: These sensors provide a response that is visible to the naked eye, which is ideal for rapid screening. researchgate.netelectrochemsci.org The interaction between the boronic acid and the analyte induces a color change in an associated dye molecule. researchgate.netelectrochemsci.org

| Optical Platform | Operating Principle | Key Advantages |

| Fluorescent | Analyte binding modulates the fluorescence emission of a reporter molecule. | High sensitivity and a broad detection range. nih.govrsc.org |

| Colorimetric | A visible color change occurs upon analyte binding. | Simplicity, cost-effectiveness, and suitability for on-the-spot analysis. researchgate.netelectrochemsci.org |

Electrochemical Sensing Devices

Electrochemical sensors represent another major application for (3-cyano-5-nitrophenyl)boronic acid. researchgate.netrsc.org When the boronic acid is immobilized on an electrode, the binding of an analyte alters the electrochemical response of the system. researchgate.netelectrochemsci.orgrsc.org This change can be measured by techniques such as voltammetry or impedance spectroscopy. researchgate.netelectrochemsci.orgrsc.org The electron-withdrawing substituents on the boronic acid can improve the electrochemical detection by influencing electron transfer processes at the electrode surface. researchgate.netelectrochemsci.orgrsc.org

Material-Based Sensors (Hydrogels, Nanomaterials, Thin Films)

Incorporating (3-cyano-5-nitrophenyl)boronic acid into different materials has enabled the creation of robust and versatile sensing platforms. nih.govresearchgate.netresearchgate.netelectrochemsci.org

Hydrogels: Hydrogels containing this boronic acid can change in volume or in their mechanical properties when they bind to diols. researchgate.netelectrochemsci.org This swelling or shrinking can be used as a sensing signal.

Nanomaterials: Attaching (3-cyano-5-nitrophenyl)boronic acid to nanomaterials like gold nanoparticles or quantum dots can significantly enhance sensor performance. nih.govresearchgate.netrsc.orgnih.gov The high surface area of nanomaterials allows for a greater density of boronic acid groups, leading to signal amplification. nih.govresearchgate.netrsc.orgnih.gov

Thin Films: Functionalized thin films can be created on surfaces like glass or silicon. researchgate.net These films can be used in sensor arrays for detecting multiple analytes, with binding events monitored by techniques such as surface plasmon resonance (SPR). researchgate.net

Selective Detection of Specific Analytes (e.g., Reactive Oxygen Species, Glucose, Dopamine)

No published research was found that specifically investigates the use of (3-Cyano-5-nitrophenyl)boronic acid for the selective detection of reactive oxygen species, glucose, or dopamine.

Medicinal Chemistry Research Involving 3 Cyano 5 Nitrophenyl Boronic Acid

Boronic Acids as Bioisosteres in Drug Design

The boronic acid group is increasingly recognized as a valuable bioisostere in drug design, often serving as a substitute for other functional groups like carboxylic acids or aldehydes. nih.govresearchgate.net Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties, such as stability, toxicity, and pharmacokinetics, while retaining or enhancing its biological activity. researchgate.net

The utility of boronic acids as bioisosteres stems from their unique electronic and geometric properties. nih.gov For instance, the boron atom in a boronic acid can exist in a trigonal planar (sp² hybridized) state or a tetrahedral (sp³ hybridized) state upon interaction with nucleophiles. news-medical.net This ability to form reversible tetrahedral complexes is key to their biological activity. nih.gov

Boronic acids have been successfully employed as bioisosteres for various functional groups:

Carboxylic Acids: Boronic acids can mimic the geometry and acidity of carboxylic acids, but often with improved membrane permeability and metabolic stability. nih.govresearchgate.net

Aldehydes: In the development of proteasome inhibitors, the boronic acid moiety proved to be a superior replacement for the aldehyde group, overcoming issues like rapid dissociation and lack of specificity. nih.gov

Phenols: In the design of analogs of the anticancer agent combretastatin (B1194345) A-4, a boronic acid was used as a bioisostere for a phenolic hydroxyl group to improve water solubility. nih.gov

The electron-withdrawing nature of the cyano and nitro groups in (3-Cyano-5-nitrophenyl)boronic acid would significantly influence its electronic properties, likely increasing its Lewis acidity compared to unsubstituted phenylboronic acid. nih.gov This modulation of electronic properties is a critical aspect of rational drug design.

Mechanisms of Biological Activity Modulated by Boron-Containing Moieties

The biological activities of boron-containing compounds, particularly boronic acids, are largely dictated by two key chemical features: their ability to form reversible covalent bonds and their inherent Lewis acidity.

A hallmark of boronic acid-based drugs is their mechanism of reversible covalent inhibition. tandfonline.comacs.org Unlike irreversible covalent inhibitors that permanently modify their targets, reversible inhibitors form a transient covalent bond, which can reduce the risk of off-target toxicity. nih.govnih.gov

The boron atom in boronic acids has an empty p-orbital, making it an electrophile that can readily interact with nucleophilic residues in biological macromolecules. nih.govenamine.net This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate adduct. nih.gov

Key Biological Nucleophiles Targeted by Boronic Acids:

| Nucleophilic Residue | Type of Interaction | Significance in Drug Design |

| Serine | Formation of a reversible covalent bond with the hydroxyl group. tandfonline.comnih.gov | This is the mechanism of action for drugs like vaborbactam, a β-lactamase inhibitor. nih.gov |

| Threonine | Forms a tetrahedral adduct with the N-terminal threonine of the proteasome. nih.gov | This is the basis for the anticancer activity of bortezomib (B1684674) and ixazomib (B1672701). nih.gov |

| Cysteine | Can form covalent adducts with the thiol group. nih.gov | A potential target for boronic acid-based inhibitors. |

| Lysine | The amino group can act as a nucleophile. nih.govenamine.net | Offers another avenue for targeting proteins. |

| Diols | Boronic acids can form stable cyclic esters with 1,2- or 1,3-diols. nih.govacs.org | This interaction is crucial for targeting glycoproteins and sugars on cell surfaces. acs.org |

The strength and reversibility of these interactions can be fine-tuned by modifying the substituents on the phenyl ring of the boronic acid. The electron-withdrawing cyano and nitro groups on (3-Cyano-5-nitrophenyl)boronic acid are expected to enhance the electrophilicity of the boron atom, potentially leading to stronger interactions with biological nucleophiles.

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.govnih.gov This property is fundamental to their ability to interact with nucleophiles. The Lewis acidity of a boronic acid is influenced by the electronic nature of the substituents on the aromatic ring. ru.nlacs.org

In an aqueous biological environment, boronic acids exist in equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate form. nih.govru.nl The pKa of a boronic acid, which reflects its Lewis acidity, is a critical parameter in drug design as it determines the proportion of the active tetrahedral form at physiological pH. nih.gov Electron-withdrawing groups, such as the nitro and cyano groups in (3-Cyano-5-nitrophenyl)boronic acid, generally lower the pKa, increasing the concentration of the more reactive boronate form at neutral pH. nih.govnih.gov This enhanced Lewis acidity can lead to more potent inhibition of target enzymes. acs.org

Studies on substituted phenylboronic acids have shown a correlation between their Lewis acidity and their biological activity. For example, 3-nitrophenylboronic acid has been shown to be an inhibitor of β-lactamases. cuny.edu

Investigation of Therapeutic Applications

The unique chemical properties of boronic acids have led to their investigation for a wide range of therapeutic applications, most notably in cancer and infectious diseases. nih.govrsc.org

The most prominent success of boronic acids in oncology is the development of proteasome inhibitors. nih.govnih.gov The proteasome is a cellular complex responsible for degrading proteins, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Proteasome Inhibition: The boronic acid moiety in drugs like bortezomib and ixazomib forms a reversible covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome, leading to its inhibition. nih.govtandfonline.com

Beyond proteasome inhibition, boronic acids are being explored for other anticancer mechanisms:

Enzyme Inhibition: They are investigated as inhibitors of other enzymes relevant to cancer, such as dipeptidyl peptidases. nih.gov

Tubulin Polymerization Inhibition: Boronic acid analogs of combretastatin A-4 have been synthesized to act as antimitotic agents by inhibiting tubulin polymerization. nih.govodu.edu

Prodrugs for Targeted Therapy: The boronic acid group can be used as a "masking" group in prodrug design. tandfonline.comthieme-connect.com These prodrugs can be designed to release the active cytotoxic agent specifically within the tumor microenvironment, which is often characterized by high levels of reactive oxygen species (ROS) that can cleave the carbon-boron bond. nih.govtandfonline.com

While there are no specific studies on the anticancer activity of (3-Cyano-5-nitrophenyl)boronic acid, its structural features suggest it could be a candidate for investigation as a proteasome inhibitor or as a component of a ROS-responsive prodrug, given the strong electron-withdrawing nature of its substituents.

The ability of boronic acids to inhibit key bacterial enzymes and interact with bacterial cell surfaces makes them attractive candidates for antimicrobial drug development. researchgate.net

Antibacterial Activity: A major application of boronic acids in this area is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. news-medical.netcuny.edu By inhibiting these enzymes, boronic acids can restore the efficacy of antibiotics. Vaborbactam is a clinically approved β-lactamase inhibitor containing a cyclic boronic acid. nih.gov Phenylboronic acids have also shown potential as inhibitors of class A and class C β-lactamases. nih.gov Boronic acids can also exhibit antibacterial effects by binding to diols on bacterial cell surface glycans, which can disrupt membrane integrity. nih.gov

Antifungal Activity: Boric acid itself has been shown to have antifungal properties, inhibiting the growth and biofilm formation of Candida albicans. drugbank.com

Antituberculosis Activity: Boronic acids have been shown to be capable of labeling the surface of mycobacterial cells and can be designed to specifically target Mycobacterium tuberculosis. researchgate.net

Given that nitrophenylboronic acids have shown activity against β-lactamases, it is plausible that (3-Cyano-5-nitrophenyl)boronic acid could exhibit antibacterial properties. cuny.edu Further research would be needed to evaluate its spectrum of activity against various microbial pathogens.

Enzyme Inhibition (e.g., Proteasome Inhibitors, β-Lactamase Inhibitors)

No studies were found that specifically evaluate (3-cyano-5-nitrophenyl)boronic acid as an inhibitor of proteasomes, β-lactamases, or any other enzymes. While the broader class of phenylboronic acids is well-established for its role in enzyme inhibition—particularly as transition-state analogs for serine proteases and β-lactamases—research has focused on other analogues. For instance, related compounds such as 3-nitrophenylboronic acid and 3-azidomethylphenyl boronic acid have been investigated as scaffolds for developing more potent β-lactamase inhibitors. However, the unique combination of cyano and nitro substituents on this specific boronic acid has not been explored in this context in the available literature.

Boronic Acid-Modified Biomolecules (e.g., DNA, Glycoproteins)

There is no published evidence of (3-cyano-5-nitrophenyl)boronic acid being used to modify biomolecules such as DNA or glycoproteins. The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for interacting with the saccharide moieties of glycoproteins or for creating functionalized nucleic acids. Research in this area has utilized other boronic acid derivatives, such as naphthalimide-based boronic acids for creating fluorescent DNA probes and 3-aminophenylboronic acid for capturing glycoproteins. The specific utility of (3-cyano-5-nitrophenyl)boronic acid for these applications remains uninvestigated.

Targeted Delivery Systems and Molecular Probes

The application of (3-cyano-5-nitrophenyl)boronic acid in the design of targeted drug delivery systems or as a molecular probe is not described in the scientific literature. Phenylboronic acids are leveraged in advanced drug delivery for their pH-sensitive properties and ability to target sialic acid-rich cancer cells. For example, 3-carboxyphenylboronic acid has been used to decorate nanoparticles for enhanced tumor targeting. Furthermore, boronic acid-functionalized DNA has been shown to act as a fluorescent probe for carbohydrates. Nevertheless, (3-cyano-5-nitrophenyl)boronic acid has not been featured in any such published systems.

Computational and Theoretical Studies on 3 Cyano 5 Nitrophenyl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy. nih.govlodz.pl For (3-Cyano-5-nitrophenyl)boronic acid, DFT calculations, particularly using the B3LYP functional, have been instrumental in characterizing its conformational landscape, electronic properties, and spectroscopic features. nih.govlongdom.orgresearchgate.net

A foundational aspect of these studies involves conformational analysis to identify the most stable geometries of the molecule. For phenylboronic acids, the orientation of the hydroxyl groups of the boronic acid moiety relative to the phenyl ring gives rise to different conformers, such as anti-syn, syn-anti, syn-syn, and anti-anti forms. longdom.orgresearchgate.net Theoretical calculations for the related 3-cyanophenylboronic acid have shown that the anti-syn conformer is the most stable, providing a crucial starting point for further electronic structure analysis. longdom.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energies of the HOMO and LUMO and the HOMO-LUMO energy gap (ΔE) are critical parameters that provide insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. rsc.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For 3-cyanophenylboronic acid, DFT/B3LYP/6-311++G(d,p) level calculations have determined the HOMO-LUMO energy gap. longdom.org This value is crucial for understanding the molecule's behavior in chemical reactions, where it can act as either an electron donor (from its HOMO) or an electron acceptor (to its LUMO). The presence of the electron-withdrawing nitro and cyano groups is expected to lower the energies of both the HOMO and LUMO, influencing its electrophilic and nucleophilic interactions.

Table 1: Frontier Molecular Orbital Energies for 3-Cyanophenylboronic Acid Conformers longdom.org Calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.

| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| anti-syn | -7.54 | -1.88 | 5.66 |

| syn-anti | -7.51 | -1.85 | 5.66 |

| syn-syn | -7.43 | -1.77 | 5.66 |

| anti-anti | -7.35 | -1.77 | 5.58 |

Mulliken Charges and Non-Linear Optical (NLO) Properties

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing information about the electron distribution and polarity of bonds. While Natural Population Analysis (NPA) is often considered more robust, Mulliken charges can still offer valuable qualitative insights. q-chem.com For (3-Cyano-5-nitrophenyl)boronic acid, the strong electron-withdrawing nature of the nitro and cyano groups leads to a significant redistribution of electron density across the molecule, creating a polarized system.

This intramolecular charge transfer from the phenyl ring to the substituents is a key factor for non-linear optical (NLO) properties. Molecules with large dipole moments (μ) and first-order hyperpolarizability (β) are of great interest for applications in optoelectronics. nih.govnih.gov Theoretical calculations on 3-cyanophenylboronic acid have determined these parameters. longdom.org The results indicate that the compound possesses notable NLO properties, which are a direct consequence of the push-pull nature of the substituents on the benzene (B151609) ring. longdom.orgacs.org The study of related push-pull systems like meta-nitroaniline further supports the idea that such substitution patterns enhance NLO responses. acs.orgacs.org

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability of 3-Cyanophenylboronic Acid Conformers longdom.org Calculated at the HF/6-311++G(d,p) and DFT/B3LYP/6-311++G(d,p) levels.

| Conformer | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) |

| anti-syn | HF | 5.16 | 2.05 x 10⁻³⁰ |

| B3LYP | 5.67 | 2.50 x 10⁻³⁰ | |

| syn-anti | HF | 5.31 | 2.10 x 10⁻³⁰ |

| B3LYP | 5.86 | 2.58 x 10⁻³⁰ | |

| syn-syn | HF | 4.88 | 2.15 x 10⁻³⁰ |

| B3LYP | 5.39 | 2.64 x 10⁻³⁰ | |

| anti-anti | HF | 3.52 | 1.99 x 10⁻³⁰ |

| B3LYP | 3.94 | 2.43 x 10⁻³⁰ |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a localized form, representing the molecule in terms of classical Lewis structures with lone pairs and bonds. uni-muenchen.dewikipedia.org This method provides a detailed picture of bonding, hybridization, and intermolecular interactions. q-chem.comuni-muenchen.dewikipedia.org NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These donor-acceptor interactions are crucial for understanding the stability and reactivity of the molecule. uni-muenchen.de

For substituted phenylboronic acids, NBO analysis has been used to calculate atomic charges, particularly on the acidic hydrogen of the boronic acid group, to correlate with the compound's acidity (pKa). unair.ac.id In the case of (3-Cyano-5-nitrophenyl)boronic acid, an NBO analysis would reveal the nature of the C-B bond, the hybridization of the boron atom, and the extent of electron delocalization from the phenyl ring to the cyano and nitro groups. The analysis of interactions between the lone pairs on the oxygen atoms of the nitro group and the antibonding orbitals of the ring would quantify the electron-withdrawing strength of this substituent.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org For reactions involving (3-Cyano-5-nitrophenyl)boronic acid, such as the Suzuki-Miyaura cross-coupling, computational studies can map out the entire catalytic cycle, identifying intermediates, transition states, and the rate-determining step. nih.govnih.gov

Studies on the Suzuki-Miyaura reaction have computationally investigated the three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the most complex and can be rate-determining. nih.govacs.org Computational models can explore different proposed pathways for this step, for instance, distinguishing between a pathway involving a palladium hydroxo complex reacting with the boronic acid and a pathway involving a palladium halide complex reacting with the corresponding boronate. acs.org

Transition State Analysis and Reaction Energetics

A critical aspect of mechanistic computational studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier for that step. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

For the Suzuki-Miyaura reaction, DFT calculations have been used to determine the activation energies for each elementary step. nih.gov For example, in a study of the coupling of bromobenzene (B47551) and phenylboronic acid, the transmetalation step involving the breaking of the C-B bond was identified as the rate-determining step with a significant activation barrier. nih.gov Similar analyses for reactions with (3-Cyano-5-nitrophenyl)boronic acid would allow for a quantitative understanding of its reactivity and the optimization of reaction conditions.

Influence of Substituents on Reactivity and Stability